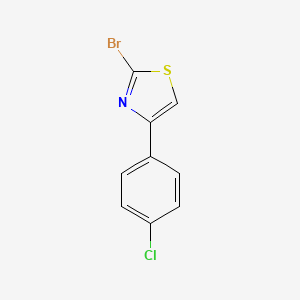

2-Bromo-4-(4-chlorophenyl)thiazole

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives has been extensively studied. The crystal structure of a hydrazone derivative of thiazole was determined to be monoclinic with specific cell parameters, and the molecular geometry was confirmed through density functional theory (DFT) calculations . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by spectroscopic techniques and single-crystal X-ray diffraction, with the unit cell parameters and molecular geometry calculated using DFT . These analyses are crucial for understanding the properties and potential applications of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, as evidenced by the synthesis of new compounds through reactions with different reagents . The reactivity of a nitrosoimidazo thiazole derivative was investigated, leading to a ring-ring interconversion and the formation of a new compound, which was elucidated through spectroscopic methods and X-ray crystal structure analysis . These studies highlight the dynamic chemical behavior of thiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been analyzed through experimental and theoretical methods. The vibrational frequencies, electronic properties, and molecular electrostatic potential maps of these compounds have been studied using various spectroscopic techniques and computational methods, such as DFT and time-dependent DFT (TD-DFT) . The analysis of these properties is essential for the development of thiazole derivatives with desired characteristics for specific applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

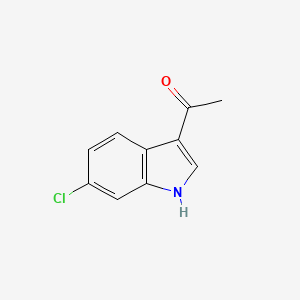

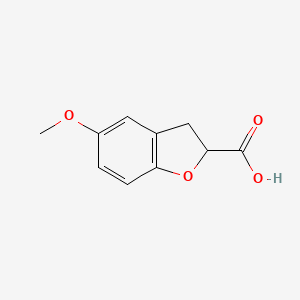

2-Bromo-4-(4-chlorophenyl)thiazole serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive bromo and chloro substituents. Petrov and Androsov (2013) discuss the synthetic potential of related thiazole derivatives in generating a wide array of heterocyclic compounds, including 1-benzofurans, indoles, and their complex derivatives, highlighting the compound's utility in creating pharmacologically relevant structures Petrov & Androsov, 2013.

Biological Activities

Antimicrobial and Antibacterial Properties

Thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial and antibacterial activities. Mohanty et al. (2021) provide a comprehensive review of the antibacterial efficacy of thiazole compounds against a variety of pathogens, underscoring their potential in addressing antibiotic resistance challenges Mohanty et al., 2021.

Neuroprotective and Antioxidant Effects

Research on related thiazole scaffolds has indicated potential neuroprotective and antioxidant applications. Wilby and Hutchinson (2006) detail the exploration of chlormethiazole, a compound within the same chemical class, for its neuroprotective properties in stroke models, suggesting avenues for further research into similar thiazole derivatives Wilby & Hutchinson, 2006.

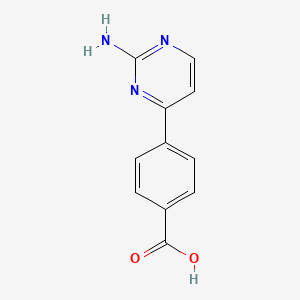

Optoelectronic Applications

Beyond biological activities, thiazole derivatives demonstrate utility in optoelectronic materials. Lipunova et al. (2018) review the role of quinazolines and pyrimidines, which share structural motifs with thiazoles, in creating novel materials for electronic devices and sensors, pointing to the potential of thiazole compounds in this innovative field Lipunova et al., 2018.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including acting as antimicrobial, antifungal, antiviral, and antineoplastic agents .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antineoplastic effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRGRSYZRUCWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622014 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39564-86-8 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)